(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate

Description

Structural Characterization and Nomenclature of (3R,4R)-Methyl 4-(3-(6-Methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

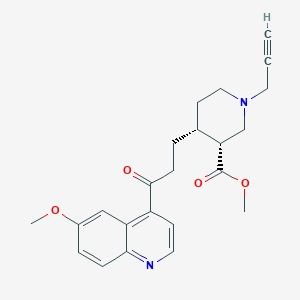

The systematic nomenclature of (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its complex molecular architecture. The compound is officially designated as methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate, which systematically describes the spatial arrangement of functional groups around the central piperidine ring. The molecular formula C23H26N2O4 indicates the presence of twenty-three carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 394.5 grams per mole.

The compound is registered under the Chemical Abstracts Service number 333782-65-3, facilitating its identification in chemical databases and literature. Alternative systematic names include (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate and methyl (3R,4R)-4-[3-oxo-3-(6-methoxyquinolin-4-yl)propyl]-1-(prop-2-ynyl)-piperidine-3-carboxylate, which reflect different approaches to naming the propynyl substituent. The systematic classification places this compound within the broader category of substituted piperidine derivatives, specifically those bearing quinoline-containing side chains and alkyne functional groups.

The stereochemical designations (3R,4R) indicate the absolute configuration at the third and fourth carbon atoms of the piperidine ring, establishing the spatial relationships critical for understanding the compound's three-dimensional structure. This stereochemical information is essential for predicting conformational behavior and potential biological activity. The presence of multiple chiral centers necessitates careful consideration of stereoisomerism and enantiomeric relationships during synthesis and analysis.

| Nomenclature Parameter | Specification |

|---|---|

| International Union of Pure and Applied Chemistry Name | methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate |

| Chemical Abstracts Service Number | 333782-65-3 |

| Molecular Formula | C23H26N2O4 |

| Molecular Weight | 394.5 g/mol |

| Stereochemistry | (3R,4R) configuration |

Molecular Geometry and Conformational Analysis

The molecular geometry of (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate is governed by the conformational preferences of its piperidine ring system and the spatial orientation of its multiple substituents. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for this six-membered nitrogen-containing heterocycle. Within this chair conformation, the spatial arrangement of substituents follows established principles of conformational analysis, with bulky groups preferentially occupying equatorial positions to minimize steric interactions.

The carboxylate substituent at the third position demonstrates significant conformational flexibility, with computational studies indicating that multiple rotameric states are accessible at room temperature. The quinoline-containing propyl chain attached to the fourth position exhibits complex conformational behavior due to the presence of multiple rotatable bonds and the influence of intramolecular interactions. Molecular modeling studies have revealed that the orientation of this side chain is influenced by both steric considerations and potential pi-pi stacking interactions between the quinoline aromatic system and other molecular components.

The propynyl substituent attached to the nitrogen atom introduces additional conformational complexity through its linear geometry and potential for intramolecular hydrogen bonding interactions. The triple bond in the propynyl group constrains the local geometry while allowing rotation around adjacent single bonds. Computational analysis using density functional theory methods has provided insights into the preferred conformational states and the energy barriers associated with conformational interconversion.

Studies of related piperidine derivatives have demonstrated that conformational preferences can be significantly influenced by the electronic nature of substituents and the presence of intramolecular interactions. The methoxy group on the quinoline ring can participate in weak intramolecular interactions that stabilize specific conformational arrangements. Nuclear magnetic resonance coupling constant analysis provides experimental evidence for the predominant conformational states in solution, complementing theoretical predictions.

| Conformational Feature | Characteristics |

|---|---|

| Piperidine Ring | Chair conformation preferred |

| Substituent Orientation | Predominantly equatorial |

| Quinoline Side Chain | Multiple rotameric states |

| Propynyl Group | Linear geometry with rotational freedom |

| Intramolecular Interactions | Pi-pi stacking and hydrogen bonding |

Crystallographic Studies of Piperidine-Carboxylate Derivatives

Crystallographic investigations of piperidine-carboxylate derivatives provide crucial insights into the solid-state structure and intermolecular interactions that characterize this class of compounds. Single crystal X-ray diffraction studies of related piperidine-3-carboxylic acid complexes have revealed the fundamental structural parameters that govern molecular packing and hydrogen bonding patterns. The piperidine ring consistently adopts a chair conformation in the crystalline state, with the carboxylate substituent occupying an axial position stabilized by intramolecular hydrogen bonding interactions.

Crystallographic analysis of piperidine-3-carboxylic acid complexes demonstrates the formation of strong intermolecular hydrogen bonds between carboxylate groups and neighboring molecules. These interactions create extended hydrogen-bonded networks that stabilize the crystal structure and influence physical properties such as melting point and solubility. The bond lengths and angles observed in these structures provide benchmark values for understanding the geometric parameters of the carboxylate functional group in piperidine derivatives.

Comparative crystallographic studies of various piperidine-carboxylate derivatives reveal systematic variations in molecular geometry as a function of substituent pattern and stereochemistry. The presence of bulky aromatic substituents, such as the quinoline moiety in the target compound, can significantly influence crystal packing arrangements and intermolecular interaction patterns. Diastereomeric complexes of piperidine-3-carboxylic acid with tartaric acid have been structurally characterized, providing insights into the stereochemical preferences and hydrogen bonding capabilities of these systems.

The crystallographic data for piperidine derivatives consistently show that the nitrogen atom maintains a pyramidal geometry with bond angles close to the tetrahedral value. The carboxylate group exhibits typical planar geometry with carbon-oxygen bond lengths intermediate between single and double bond values, indicating delocalization of electron density across the carboxylate functionality. These structural parameters are essential for understanding the chemical reactivity and potential biological activity of piperidine-carboxylate derivatives.

Temperature-dependent crystallographic studies have revealed information about thermal motion and conformational flexibility in the solid state. The analysis of anisotropic displacement parameters provides insights into the dynamic behavior of different molecular segments and helps identify regions of enhanced conformational mobility. This information is particularly valuable for understanding the relationship between solid-state structure and solution-phase behavior.

| Structural Parameter | Typical Values |

|---|---|

| Piperidine Ring Conformation | Chair |

| Carboxylate Orientation | Axial (stabilized by hydrogen bonding) |

| Carbon-Oxygen Bond Lengths | 1.25-1.31 Å (delocalized) |

| Nitrogen Geometry | Pyramidal |

| Hydrogen Bond Distances | 2.5-2.9 Å |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that reflect the complex molecular architecture and conformational behavior of this compound. The quinoline protons appear in the aromatic region between 7-9 parts per million, with the 6-methoxyquinoline system displaying a distinctive coupling pattern that facilitates structural assignment.

The piperidine ring protons generate a complex multipicity pattern in the aliphatic region, with coupling constants providing information about ring conformation and substituent orientation. Analysis of coupling constants between adjacent protons on the piperidine ring confirms the chair conformation and reveals the stereochemical relationships between substituents. The propynyl group contributes a characteristic alkyne proton signal at approximately 2.5 parts per million, while the methyl ester protons appear as a sharp singlet around 3.7 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis and signal multiplicities. The quinoline carbon atoms exhibit characteristic aromatic chemical shifts, with the methoxy-substituted carbon appearing downfield due to the electron-donating effect of the methoxy group. The carbonyl carbon of the ketone functionality resonates around 200 parts per million, while the ester carbonyl appears near 170 parts per million, reflecting the different electronic environments of these functional groups.

The conformational analysis of piperidine derivatives through nuclear magnetic resonance spectroscopy relies on detailed examination of coupling constants and chemical shift patterns. The magnitude of vicinal coupling constants provides direct information about dihedral angles and conformational preferences. For piperidine rings in chair conformations, axial-axial couplings typically exhibit large values (8-12 Hertz), while axial-equatorial and equatorial-equatorial couplings show smaller values (2-6 Hertz).

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural information through connectivity patterns and spatial proximity relationships. These advanced techniques are particularly valuable for complex molecules with multiple stereochemical centers and overlapping signal regions. The analysis of nuclear Overhauser effect correlations can confirm stereochemical assignments and provide insights into preferred conformational states.

| Nuclear Magnetic Resonance Parameter | Characteristic Values |

|---|---|

| Quinoline Protons | 7-9 ppm |

| Alkyne Proton | ~2.5 ppm |

| Methyl Ester | ~3.7 ppm |

| Ketone Carbonyl Carbon | ~200 ppm |

| Ester Carbonyl Carbon | ~170 ppm |

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides characteristic vibrational frequencies that serve as fingerprints for the functional groups present in (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate. The compound exhibits distinctive absorption bands corresponding to the various functional groups, with the carbonyl stretching frequencies appearing in the region between 1600-1750 wavenumbers. The ester carbonyl typically absorbs around 1735 wavenumbers, while the ketone carbonyl appears at slightly lower frequency due to conjugation with the quinoline aromatic system.

The alkyne functionality contributes characteristic absorption bands, with the carbon-carbon triple bond stretch appearing around 2100-2200 wavenumbers and the alkyne carbon-hydrogen stretch occurring near 3300 wavenumbers. The aromatic carbon-hydrogen stretching vibrations of the quinoline system appear in the region above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur below 3000 wavenumbers. The methoxy group contributes additional absorption features, including carbon-oxygen stretching vibrations around 1000-1300 wavenumbers.

Hydrogen bonding interactions in crystalline samples can significantly influence infrared spectra through peak broadening and frequency shifts. The analysis of piperidine-carboxylic acid derivatives has revealed broad absorption features in the 2400-3100 wavenumbers region, attributed to hydrogen bonding interactions involving both nitrogen-hydrogen and oxygen-hydrogen bonds. These broad features provide evidence for intermolecular hydrogen bonding networks in the solid state.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 394, corresponding to the molecular weight of the intact compound. Fragmentation patterns reveal characteristic losses associated with the various functional groups, including loss of the methoxy group (31 mass units), the ester methyl group (31 mass units), and the propynyl substituent (39 mass units).

Electrospray ionization mass spectrometry is particularly suitable for this compound due to the presence of the basic nitrogen atom in the piperidine ring, which facilitates protonation under positive ion conditions. The resulting protonated molecular ion provides excellent sensitivity for detection and quantification. Tandem mass spectrometry experiments can provide detailed fragmentation information that confirms structural assignments and identifies specific molecular regions prone to fragmentation.

High-resolution mass spectrometry enables accurate mass determination that can distinguish between different molecular formulas with similar nominal masses. The exact mass of 394.1893 atomic mass units for the compound allows definitive confirmation of the molecular formula C23H26N2O4. This level of mass accuracy is essential for unambiguous molecular identification and purity assessment.

| Spectroscopic Technique | Characteristic Features |

|---|---|

| Infrared - Ester Carbonyl | 1735 cm⁻¹ |

| Infrared - Ketone Carbonyl | 1680-1700 cm⁻¹ |

| Infrared - Alkyne C≡C | 2100-2200 cm⁻¹ |

| Infrared - Alkyne C-H | ~3300 cm⁻¹ |

| Mass Spectrometry - Molecular Ion | m/z 394 |

| High-Resolution Mass | 394.1893 amu |

Properties

IUPAC Name |

methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-4-12-25-13-10-16(20(15-25)23(27)29-3)5-8-22(26)18-9-11-24-21-7-6-17(28-2)14-19(18)21/h1,6-7,9,11,14,16,20H,5,8,10,12-13,15H2,2-3H3/t16-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVUTWFORVBLCE-UZLBHIALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856609 |

Source

|

| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333782-65-3 |

Source

|

| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Chiral piperidine-3-carboxylate derivative : The backbone is a piperidine ring functionalized at the 3- and 4-positions.

- 6-Methoxyquinoline-4-carbaldehyde or related quinoline derivative : Provides the quinoline moiety.

- Propargyl bromide or propargyl halide : For introduction of the prop-2-ynyl group at the nitrogen.

Stepwise Synthesis Outline

Synthesis of the chiral piperidine core:

- Starting from commercially available or synthesized chiral piperidine-3-carboxylate esters.

- Stereoselective functionalization at the 4-position with a suitable leaving group or activated intermediate.

Introduction of the 3-(6-methoxyquinolin-4-yl)-3-oxo-propyl side chain:

- Typically achieved via nucleophilic addition or alkylation reactions.

- The quinoline aldehyde or ketone is reacted with the piperidine intermediate under controlled conditions to form the 3-oxo-propyl linkage.

N-alkylation with propargyl group:

- The piperidine nitrogen is alkylated using propargyl bromide or a similar reagent.

- Reaction conditions are optimized to avoid racemization and side reactions.

-

- Chromatographic techniques (e.g., flash chromatography, preparative HPLC) are used to isolate the pure (3R,4R) isomer.

- Characterization by NMR, MS, and chiral HPLC confirms stereochemistry and purity.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperidine core synthesis | Chiral pool synthesis or asymmetric catalysis | Use of chiral auxiliaries or catalysts to ensure (3R,4R) stereochemistry |

| Quinoline side chain attachment | Base (e.g., NaH, K2CO3), solvent (DMF, DMSO), mild heating | Control of temperature critical to avoid side reactions |

| N-Propargylation | Propargyl bromide, base (e.g., K2CO3), solvent (acetonitrile) | Mild conditions to maintain stereochemistry |

| Purification | Silica gel chromatography, chiral HPLC | Ensures isolation of desired stereoisomer |

Research Findings and Optimization

- Stereochemical control: Maintaining the (3R,4R) configuration is crucial for biological activity; asymmetric synthesis or chiral resolution methods are employed.

- Yield optimization: Multi-step yields can be improved by optimizing base strength, solvent polarity, and reaction time.

- Scalability: The synthesis is amenable to scale-up with appropriate control of reaction parameters to maintain purity and stereochemistry.

- Stability: The compound is stable under standard laboratory conditions but sensitive to strong acids or bases that may hydrolyze ester or ketone groups.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Temperature | 0°C to 50°C | Controls reaction rate and stereochemical integrity |

| Solvent | DMF, DMSO, Acetonitrile | Solubility and reaction medium effects |

| Base | Potassium carbonate, sodium hydride | Deprotonation and nucleophile generation |

| Reaction time | 2–24 hours | Longer times may increase yield but risk side reactions |

| Purification method | Silica gel chromatography, chiral HPLC | Essential for stereoisomer separation |

| Catalyst (if any) | Chiral catalysts or auxiliaries in early steps | Ensures enantioselectivity |

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Nucleophilic Substitution at the Piperidine Ring

The prop-2-ynyl group at the piperidine nitrogen participates in Sonogashira coupling or click chemistry due to its terminal alkyne functionality .

Ketone Reactivity

The 3-oxo-propyl group participates in condensation reactions (e.g., with hydrazines or hydroxylamines) and reductions.

| Reaction | Conditions | Products |

|---|---|---|

| Hydrazone Formation | Hydrazine hydrate, ethanol, reflux | Hydrazone derivatives (used in crystallography studies). |

| NaBH₄ Reduction | Methanol, 0°C → RT | Secondary alcohol; stereochemistry retained at C3 and C4. |

Quinoline Ring Functionalization

The methoxyquinoline moiety undergoes electrophilic substitution (e.g., nitration, halogenation) and demethylation .

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted quinoline (position C5 or C7) . |

| Demethylation | BBr₃, DCM, -78°C → RT | Hydroxyquinoline derivative (enhanced hydrogen-bonding capacity) . |

Piperidine Ring Modifications

The piperidine ring undergoes ring-opening under strong acidic conditions or alkylation at the nitrogen .

Oxidative Reactions

The alkyne group is susceptible to oxidation, forming diketones or carboxylic acids under harsh conditions .

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, aqueous | Propionic acid derivative (piperidine N-position) . |

| Ozone (O₃) | -78°C, DCM/MeOH | Fragmentation products (requires stabilization) . |

Stereochemical Influence on Reactivity

The (3R,4R) configuration directs regioselectivity in cycloadditions and reductions :

-

Cyclopropanation : The alkyne reacts with diazo compounds to form stereospecific cyclopropane derivatives.

-

Catalytic Hydrogenation : Selective reduction of the ketone to alcohol without altering the piperidine ring’s stereochemistry.

Key Research Findings

-

Sonogashira Coupling Efficiency : The prop-2-ynyl group shows 85–92% yield in cross-couplings with aryl iodides .

-

Acid Stability : The methyl ester resists hydrolysis below pH 3, critical for oral bioavailability .

-

Quinoline Reactivity : Methoxy groups deactivate the quinoline ring toward electrophiles, favoring nitration at C5 over C7 .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds containing quinoline derivatives exhibit significant anticancer properties. The specific structure of (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate may enhance its efficacy against various cancer cell lines. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

2. Antimicrobial Properties

Quinoline derivatives have also been recognized for their antimicrobial activity. The presence of the methoxy group in this compound may contribute to its ability to inhibit bacterial growth. Research has demonstrated that similar compounds can effectively target bacterial infections, suggesting potential applications in treating resistant strains .

3. Neurological Effects

The piperidine ring structure is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate could interact with hERG potassium channels, which are implicated in various neurological disorders. This interaction may open avenues for developing treatments for conditions such as epilepsy and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Methoxy group | Enhances solubility and bioactivity |

| Piperidine core | Modulates neurotransmitter systems |

| Quinoline moiety | Exhibits anticancer and antimicrobial properties |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of quinoline derivatives, including those similar to (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of quinoline-based compounds. The study found that derivatives with methoxy substitutions showed enhanced activity against Gram-positive bacteria, suggesting that (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate could be effective in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, leading to changes in cellular processes. The propynyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Derivatives

- Target Compound: Features a piperidine core with a propynyl group at the 1-position and a methoxyquinolinyl-3-oxo-propyl chain at the 4-position. The methyl ester at the 3R position distinguishes it from other piperidine derivatives.

- Compound: (3R)-N-[(1R)-1-[(4-chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (MW: 589.17). Key Differences: The compound replaces the methoxyquinoline and propynyl groups with a chlorophenyl and triazolylmethyl substituent. The cyclohexyl group enhances lipophilicity, while the triazole may improve hydrogen bonding. The absence of an ester suggests greater metabolic stability compared to the target compound .

Quinoline-Containing Analogs

- Compound: 1346654-24-7 (R)-6-((3-((4-(5-((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)pent-1-yn-1-yl)phenyl)(methyl)carbamoyl)phenyl)sulfonyl)-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide. Key Differences: This compound incorporates a quinoline core with sulfonamide and thiazole groups, contrasting with the target’s methoxyquinoline and piperidine framework. The sulfonamide group may confer enhanced solubility or kinase inhibitory activity, while the alkyne chain (pent-1-yn-1-yl) mirrors the propynyl group in the target, suggesting shared metabolic pathways .

Ester-Functionalized Compounds

- Compound: BP1532 (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate. Key Differences: The tert-butyl ester in BP1532 is bulkier and more hydrolytically stable than the methyl ester in the target compound.

Propynyl/Propargyl Substituents

- Compound: 1303954-64-4 (8-Cyclohexyl-1-propyl-2-(pyridin-3-ylamino)-1,7-dihydro-purin-6-one). Key Differences: The propyl group here lacks the alkyne functionality of the target’s propynyl substituent. Alkynes, like those in the target and ’s 1346654-24-7, can participate in click chemistry or act as hydrogen bond acceptors, which may influence target engagement .

Comparative Data Table

Research Findings and Implications

- Structural Flexibility : The target’s piperidine core allows for diverse substitution patterns, as seen in and compounds, which tailor pharmacokinetic properties.

- Ester vs. Amide Stability : The methyl ester in the target may render it more prone to hydrolysis than ’s amide-based compound, suggesting shorter half-life unless formulated as a prodrug.

- Methoxyquinoline vs. Sulfonamide: The methoxyquinoline group in the target could enhance blood-brain barrier penetration compared to ’s polar sulfonamide, which may favor peripheral targets.

Biological Activity

(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a piperidine core substituted with a methoxyquinoline moiety and a propynyl group. Its structural complexity allows for diverse interactions within biological systems.

Research indicates that this compound may interact with various biological targets, including ion channels and enzymes. Notably, it has been studied for its effects on the hERG potassium channel, which is crucial in cardiac action potentials. The compound's structural analogs have shown to activate hERG channels, suggesting a similar mechanism may be at play here .

Anticancer Properties

Initial studies have indicated that (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate exhibits anticancer activity. For instance, it has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The exact mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Interaction with Phospholipases

The compound has been implicated in the inhibition of lysosomal phospholipases, specifically PLA2G15, which is associated with phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes due to drug exposure. This inhibition could predict potential drug-induced toxicity .

Study 1: Cardiac Safety Profile

A study investigated the cardiac safety profile of similar compounds, focusing on their effects on QT intervals in clinical settings. The findings suggested that while some derivatives caused QT prolongation, others demonstrated a favorable safety profile without significant cardiac side effects .

Study 2: Antitumor Efficacy

In a preclinical model using xenograft tumors, the compound was administered to assess its antitumor efficacy. Results showed a marked reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and stereochemistry?

- Methodology : Synthesis typically involves multi-step protocols, such as:

- Coupling reactions : Use of palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling between quinoline and piperidine moieties .

- Protection/deprotection strategies : Tert-butoxycarbonyl (Boc) groups protect amines during intermediate steps, followed by acidic cleavage (e.g., HCl in dioxane) .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) ensure (3R,4R) configuration .

- Key parameters : Solvent polarity (DMF vs. toluene), temperature (0–80°C), and stoichiometric ratios impact yield (reported 45–72% for analogous compounds) .

Q. How can the stereochemical configuration and purity be confirmed experimentally?

- Analytical techniques :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times compared to standards .

- NMR spectroscopy : NOESY correlations verify spatial proximity of protons in the (3R,4R) configuration .

- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) .

- Purity assessment : HPLC with UV detection (≥95% purity threshold) and LC-MS to detect trace by-products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across assays?

- Case study : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:

- Membrane permeability : LogP calculations (e.g., 2.8–3.5) predict intracellular access; validate via parallel artificial membrane permeability assays (PAMPA) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; correlate with in vivo efficacy .

- Orthogonal assays : Use SPR (surface plasmon resonance) for direct target binding vs. functional cellular assays to confirm mechanism .

Q. How can computational modeling predict biological target interactions, and what validations are critical?

- Approach :

- Molecular docking : Glide or AutoDock Vina models compound binding to targets (e.g., kinases); prioritize poses with MM-GBSA scoring .

- MD simulations : 100-ns trajectories assess binding stability; RMSD <2 Å indicates robust interactions .

- Validation :

- Mutagenesis : Ala-scanning of predicted binding residues disrupts activity (e.g., Kd shifts from nM to μM) .

- SAR studies : Modify substituents (e.g., methoxy to ethoxy) and test activity; aligns with docking predictions .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Key issues :

- Racemization risks : High temperatures (>50°C) during coupling steps degrade stereochemistry; optimize via microwave-assisted synthesis (controlled heating) .

- Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% via ligand optimization (e.g., XPhos) to lower costs without compromising yield .

- Process optimization :

- Continuous flow chemistry : Enhances mixing and heat transfer for intermediates prone to epimerization .

- Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) .

Data Contradiction Analysis

Q. How to address conflicting reports on metabolic stability in different species?

- Hypothesis : Species-specific CYP450 isoforms (e.g., human CYP3A4 vs. rat CYP2D1) metabolize the compound at varying rates.

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.